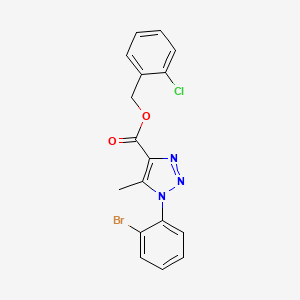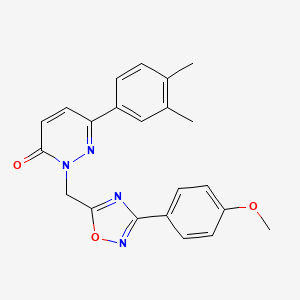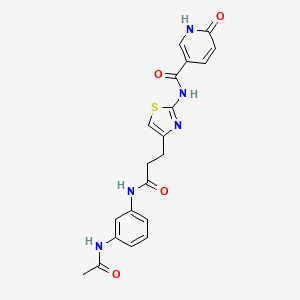
2-chlorobenzyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product. The yield, purity, and stereochemistry of the product are important considerations .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types and arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors like the reactivity of functional groups, the stability of reaction intermediates, and the conditions (e.g., temperature, pH, solvent) affecting the reaction rate are considered .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity with other substances, and stability are also analyzed .Scientific Research Applications
2-chlorobenzyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied in detail. It has been found to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chlorobenzyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments is its high potency and selectivity towards certain targets. However, its low solubility in water and organic solvents can limit its use in certain experiments. Its potential toxicity towards normal cells also needs to be taken into consideration.
Future Directions
There are several future directions for the study of 2-chlorobenzyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One direction is to investigate its potential use as a fluorescent probe for detecting other molecules besides metal ions. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer. Additionally, its potential use as a drug delivery system for targeted therapy could also be explored.
Safety and Hazards
properties
IUPAC Name |
(2-chlorophenyl)methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-6-2-4-8-14(12)19)20-21-22(11)15-9-5-3-7-13(15)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSEYZXZRWWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B3205379.png)


![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3205385.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205392.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B3205393.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B3205396.png)
![N-(furan-2-ylmethyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205403.png)

![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3205445.png)
![N-(4-ethoxyphenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205446.png)
![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B3205455.png)
